![molecular formula C12H18BrN3 B1382084 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine CAS No. 1231930-25-8](/img/structure/B1382084.png)
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine
Overview
Description
The compound “1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While the specific synthesis pathway for “1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine” is not available, related compounds such as “4-((6-Bromopyridin-3-yl)methyl)morpholine” and “1-((6-Bromopyridin-3-yl)methyl)-1H-pyrazole-4-carbonitrile” have been synthesized . The synthesis of these compounds often involves the use of palladium-catalyzed cross-coupling reactions .
Scientific Research Applications
Structural Characterization and Analgesic Action
- Structural Analysis : The study by Karczmarzyk and Malinka (2008) in the Journal of Molecular Structure discusses the crystal and molecular structures of certain derivatives of isothiazolo[5,4-b]pyridine. They explore how molecular packing influences hydrogen bonds and π…π interactions, which could be relevant to understanding the structural properties of compounds like 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine (Karczmarzyk & Malinka, 2008).
Catechol Oxidase Models
- Catechol Oxidase Activity : Merkel et al. (2005) synthesized unsymmetrical dicopper(II) complexes to model the active site of type 3 copper proteins. They investigated how the presence of a thioether group close to the metal site influences catecholase activity. This research provides insights into the bioinorganic chemistry aspects of related compounds (Merkel et al., 2005).
Synthesis and Chemical Properties
- Chemical Synthesis : Mishriky and Moustafa (2013) in Molbank detailed the synthesis of a compound structurally related to 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine, showcasing the nucleophilic substitution reaction as a key step in its synthesis. This provides a foundational understanding of the synthetic pathways involved in creating such compounds (Mishriky & Moustafa, 2013).
Enzyme Inhibition Studies
- Lipoxygenase Inhibition : A study by Asghari et al. (2016) in the Journal of Heterocyclic Chemistry involved the synthesis of new derivatives and their evaluation as potential inhibitors of 15-lipoxygenase. The compounds, including 1-methylpiperazine and 1-ethylpiperazine derivatives, showed significant inhibitory action. This suggests potential applications of similar compounds in enzyme inhibition studies (Asghari et al., 2016).
Antibacterial Evaluation
- Antibacterial Properties : Aziz‐ur‐Rehman et al. (2017) in the Journal of The Chilean Chemical Society synthesized derivatives with sulfamoyl and piperidine functionalities and evaluated their antibacterial properties. This study underscores the potential of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine related compounds in antimicrobial applications (Aziz‐ur‐Rehman et al., 2017).
Potential as PET Agent
- Imaging Agent for Neuroinflammation : Wang et al. (2018) discussed the synthesis of a compound related to 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine as a potential PET agent for imaging IRAK4 enzyme in neuroinflammation. This highlights its potential use in medical imaging and diagnostics (Wang et al., 2018).
Anticancer Activities
- Anticancer Research : Demirci and Demirbas (2019) in Medicinal Chemistry Research synthesized molecules starting from a similar compound to study their anticancer activity. This points to the potential application of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine in cancer research (Demirci & Demirbas, 2019).
Electrochemical and Magnetic Properties
- Electrochemical and Magnetic Studies : Amudha, Thirumavalavan, and Kandaswamy (1999) in Polyhedron explored the electrochemical and magnetic properties of complexes derived from related compounds, suggesting potential applications in materials science (Amudha, Thirumavalavan, & Kandaswamy, 1999).
properties
IUPAC Name |
1-[(6-bromopyridin-3-yl)methyl]-4-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNPLEDMMNWHTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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